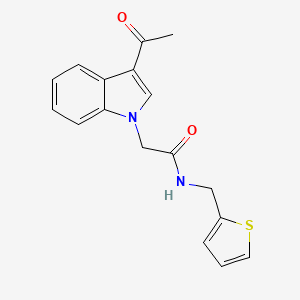
2-chloro-4-formylphenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-formylphenyl 3-nitrobenzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder with a molecular formula of C14H8ClNO5 and a molecular weight of 311.67 g/mol. This compound has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic chemistry.
Mécanisme D'action
The mechanism of action of 2-chloro-4-formylphenyl 3-nitrobenzoate is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the mitochondrial pathway. It has also been suggested that the compound inhibits protein tyrosine phosphatase 1B by binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli. However, the compound has not been extensively studied for its physiological effects in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-4-formylphenyl 3-nitrobenzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize using standard laboratory techniques. However, one limitation of using the compound is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on 2-chloro-4-formylphenyl 3-nitrobenzoate. One area of interest is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Another area of interest is the study of the compound's potential applications in other fields, such as materials science and organic chemistry. Additionally, further research is needed to fully understand the compound's mechanism of action and physiological effects in vivo.
Méthodes De Synthèse
The synthesis of 2-chloro-4-formylphenyl 3-nitrobenzoate can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with ethyl formate to form 2-chloro-4-formylphenyl nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using sodium dithionite. Finally, the amino group is acetylated using acetic anhydride to produce the desired product.
Applications De Recherche Scientifique
2-chloro-4-formylphenyl 3-nitrobenzoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which is a target for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
(2-chloro-4-formylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO5/c15-12-6-9(8-17)4-5-13(12)21-14(18)10-2-1-3-11(7-10)16(19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVCOMPELIRXIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(anilinocarbonothioyl)-1-piperazinyl]acetamide](/img/structure/B5837712.png)

![2-(4-fluorophenyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5837724.png)

![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)

![N-{3,5-dichloro-2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5837792.png)


